molecular formula C9H5BrClN3 B2586031 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine CAS No. 1523535-91-2

2-(5-Bromopyridin-3-yl)-4-chloropyrimidine

Cat. No. B2586031
CAS RN: 1523535-91-2
M. Wt: 270.51
InChI Key: LPTNBIGCCUOAGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other chemicals. For instance, the synthesis of N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For example, the molecular formula of 2-(5-Bromopyridin-3-yl)acetonitrile is C7H5BrN2.


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of 2-(5-Bromopyridin-3-yl)acetonitrile is 197.03 g/mol.

Scientific Research Applications

Treatment of Type II Diabetes Mellitus

The compound is used in the synthesis of novel substituted 3-phenyl 1- (4- (5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds. These compounds have shown potential for the treatment of type II diabetes mellitus. They have demonstrated good to excellent yields (61–88%) and have shown better inhibition than the reference compound acarbose .

In Vitro Studies Against Yeast α-Glucosidase

The compound has been used in in vitro studies against yeast α-glucosidase. This enzyme plays a crucial role in treating type II diabetes mellitus .

Study of Receptor Mechanisms

The compound is commonly used as a tool to study the mechanism of action of various receptors in the body. It is also used to investigate the effects of specific ligands on receptor function.

Drug Discovery and Synthesis

The compound is used in the synthesis of ‘4- ((5-Bromopyridin-3-yl)sulfonyl)morpholine’, a versatile chemical compound used in scientific research. Its unique properties make it invaluable for various applications, including drug discovery and synthesis.

Synthesis of Pyrimidine Thiourea Analogs

The compound is used in the synthesis of pyrimidine thiourea analogs. Thioureas manifest multiple important biological effects and are the basis for target-oriented synthesis .

Inhibitory Potential Against α-Glucosidase

The compound has been used to investigate the enzyme inhibitory potential against α-glucosidase .

Mechanism of Action

Compounds like N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide bind to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, the safety data sheet for Phenylboronic acid indicates that it is harmful if swallowed .

properties

IUPAC Name

2-(5-bromopyridin-3-yl)-4-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTNBIGCCUOAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-3-yl)-4-chloropyrimidine

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